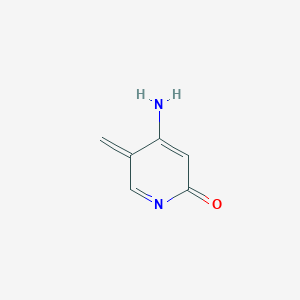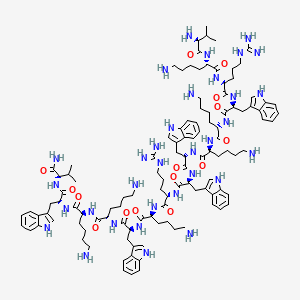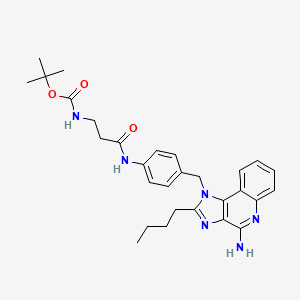
TLR7 agonist 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TLR7 agonist 14: is a highly potent compound that activates toll-like receptor 7, a protein involved in the immune response. This compound has shown significant potential in immunotherapy, particularly in cancer treatment and vaccine adjuvant development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 14 involves the preparation of imidazoquinoline derivatives. One method includes the use of triazole tethered imidazoquinolines, where the imidazole moiety is substituted with an N-isobutyl group. The reaction involves the use of pentynoic acid, HBTU, trimethylamine, and a catalytic amount of DMAP in anhydrous DMF .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions: TLR7 agonist 14 undergoes various chemical reactions, including substitution and addition reactions. For instance, the compound can react with 1-azido-4-chlorobenzene to form a triazole derivative .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include pentynoic acid, HBTU, trimethylamine, DMAP, and anhydrous DMF. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and other side reactions .
Major Products: The major products formed from these reactions are triazole tethered imidazoquinoline derivatives, which exhibit potent TLR7 agonistic activity .
科学的研究の応用
Chemistry: In chemistry, TLR7 agonist 14 is used as a model compound to study the synthesis and reactivity of imidazoquinoline derivatives .
Biology: In biology, this compound is used to study the activation of toll-like receptor 7 and its role in the immune response. It is particularly useful in research involving dendritic cell activation and cytokine production .
Medicine: In medicine, this compound has shown promise as an immunotherapeutic agent. It is being investigated for its potential to enhance the efficacy of vaccines and as a treatment for various cancers .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and vaccine adjuvants. Its ability to activate the immune system makes it a valuable tool in the development of immunotherapies .
作用機序
TLR7 agonist 14 exerts its effects by binding to toll-like receptor 7, which is located in the intracellular endosomes of immune cells. Upon binding, it triggers a signaling cascade that leads to the production of type I interferons and other cytokines. This activation enhances the immune response, promoting the activation of dendritic cells and T-cells .
類似化合物との比較
- Imiquimod
- Resiquimod
- CL097
- CL075
- Bromopirone
- Tilorone
- Loxoribine
- Isatoribine
Uniqueness: TLR7 agonist 14 is unique due to its high potency and specificity for toll-like receptor 7. Compared to other similar compounds, it has a lower effective concentration (EC50) and induces a stronger immune response at lower doses .
特性
分子式 |
C29H36N6O3 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
tert-butyl N-[3-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]anilino]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C29H36N6O3/c1-5-6-11-23-34-25-26(21-9-7-8-10-22(21)33-27(25)30)35(23)18-19-12-14-20(15-13-19)32-24(36)16-17-31-28(37)38-29(2,3)4/h7-10,12-15H,5-6,11,16-18H2,1-4H3,(H2,30,33)(H,31,37)(H,32,36) |
InChIキー |
QLONMNKKVKTOHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)CCNC(=O)OC(C)(C)C)C4=CC=CC=C4N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)
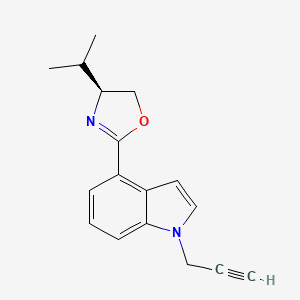


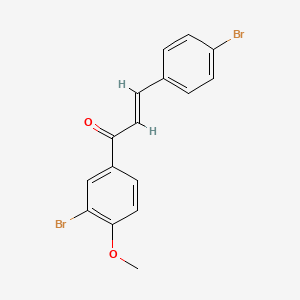

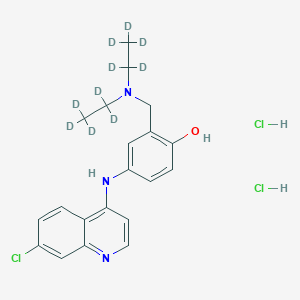

![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
